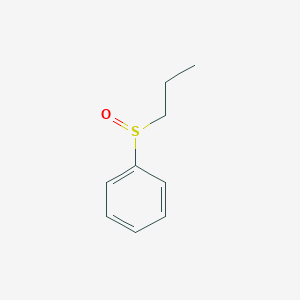

(Propylsulfinyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

propylsulfinylbenzene |

InChI |

InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

QVRZWGALJMYTDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

(Propylsulfinyl)benzene CAS 21865-07-6 chemical properties

Executive Summary

(Propylsulfinyl)benzene, commonly known as phenyl propyl sulfoxide, represents a critical class of chiral organosulfur compounds utilized in mechanistic physical organic chemistry and asymmetric synthesis. Distinguished by its sulfinyl stereocenter, this compound serves as a model substrate for investigating stereospecific thermal eliminations (the Ei mechanism) and enzymatic sulfoxidations. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug development and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

(Propylsulfinyl)benzene exists primarily as a viscous, colorless to light-brown oil at standard ambient temperature and pressure. Its polarity, driven by the sulfinyl dipole, imparts solubility characteristics distinct from its sulfide precursor.

Core Identification Data[7]

| Property | Specification |

| IUPAC Name | (Propylsulfinyl)benzene |

| Common Name | Phenyl propyl sulfoxide |

| CAS Registry Number | 21865-07-6 |

| Molecular Formula | C₉H₁₂OS |

| Molecular Weight | 168.26 g/mol |

| SMILES | CCCS(=O)c1ccccc1 |

| InChI Key | OKHILJWKJWMSEP-UHFFFAOYSA-N |

Physical Properties[6][7][8][11][12]

-

Physical State: Liquid (Oil) [1].

-

Boiling Point: Decomposes upon heating (typically >150°C) via syn-elimination; Sulfide precursor boils at 210–215°C [2].

-

Solubility: Soluble in polar organic solvents (Dichloromethane, Chloroform, Ethanol, Acetone); Insoluble in water.

-

Chirality: The sulfur atom is a stereogenic center, existing as (R)- and (S)-enantiomers.

Synthetic Methodologies

The synthesis of (Propylsulfinyl)benzene is primarily achieved through the controlled oxidation of phenyl propyl sulfide. The choice of oxidant determines whether the product is racemic or enantiomerically enriched.

Chemoselective Oxidation (Racemic)

The standard laboratory protocol involves the oxidation of phenyl propyl sulfide (CAS 874-79-3) using stoichiometric hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). This method yields racemic sulfoxide and requires careful temperature control to prevent over-oxidation to the sulfone (CAS 13596-75-3).

Protocol Insight: To avoid sulfone formation, the reaction is typically conducted at 0°C in acetone or glacial acetic acid. The reaction progress is monitored by TLC or HPLC to ensure consumption of the sulfide without generating the sulfone byproduct [3].

Enantioselective Biosynthesis

For applications requiring high optical purity, biocatalytic oxidation using Baeyer-Villiger Monooxygenases (BVMOs) such as Phenylacetone Monooxygenase (PAMO) or 4-Hydroxyacetophenone Monooxygenase (HAPMO) is employed.

-

Selectivity: These enzymes exhibit high enantioselectivity, often yielding the (S)-enantiomer with significant enantiomeric excess (e.e.).

-

Analysis: Enantiomeric purity is determined via Chiral HPLC using columns such as Chiralcel OB or OD [4].

Synthesis Workflow Visualization

Figure 1: Divergent synthetic pathways for racemic and chiral (propylsulfinyl)benzene production.

Analytical Characterization

Validating the identity of CAS 21865-07-6 requires multi-modal spectroscopic analysis. The following data points are characteristic of the sulfoxide moiety.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): The propyl group protons exhibit diastereotopic splitting due to the adjacent chiral sulfinyl center.

Infrared Spectroscopy (IR)

-

S=O Stretch: A strong, characteristic absorption band is observed in the range of 1035–1050 cm⁻¹ . This band is diagnostic for sulfoxides and distinguishes them from sulfides (no band) and sulfones (two bands at ~1150 and ~1300 cm⁻¹) [5].

Reactivity & Mechanistic Utility[1][7][12]

(Propylsulfinyl)benzene is not merely a static intermediate; its reactivity is defined by the thermal instability of the sulfoxide bond containing β-hydrogens.

Thermal Syn-Elimination (The Ei Mechanism)

Upon heating (typically >100°C in toluene), (propylsulfinyl)benzene undergoes a concerted syn-elimination (Ei reaction). The sulfinyl oxygen abstracts a β-proton from the propyl chain, leading to the formation of propene and benzenesulfenic acid.

-

Mechanism: Concerted, 5-membered cyclic transition state.[2]

-

Significance: This reaction is stereospecific. Research into this pathway aids in understanding the stereoelectronic requirements of pericyclic reactions [5].

Reduction to Sulfide

The sulfoxide can be deoxygenated back to phenyl propyl sulfide using mild reducing agents such as oxalyl chloride/NaI or silanes. This reversibility makes the sulfinyl group a versatile protecting group for sulfides during oxidative transformations elsewhere in a molecule [3].

Reactivity Pathway Diagram[7]

Figure 2: Thermal decomposition pathway of (propylsulfinyl)benzene via the Ei mechanism.

Safety & Handling

While (propylsulfinyl)benzene is generally considered low-toxicity compared to volatile sulfides, standard laboratory safety protocols must be observed.

-

Hazards: Potential skin and eye irritant.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Sulfoxides are hygroscopic and can slowly oxidize to sulfones or reduce to sulfides if exposed to harsh conditions.

-

Disposal: Dispose of as organic sulfur waste. Do not mix with strong oxidizing agents (e.g., perchlorates) due to exotherm risk.

References

-

PubChem. Benzene, (propylsulfonyl)- Compound Summary.[3][4] National Library of Medicine.[3] Available at: [Link] (Note: Reference context for physical state and derivatives).

-

PSE Community. Reduction of Sulfoxides in Multigram Scale. Processes 2022, 10, 1115. Available at: [Link]

-

University of Groningen. Molecular redesign of Baeyer-Villiger Monooxygenases. Chapter 3: Enantioselective oxidation. Available at: [Link]

-

Zienkiewicz, J. et al. Fused-Ring Thiadiazines: Preparation and Crystallographic Characterization. J. Org.[5] Chem. 2004, 69, 2551-2561. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Benzene, (3,3,3-trifluoro-1-propynyl)- | C9H5F3 | CID 11252247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, (propylsulfonyl)- | C9H12O2S | CID 139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, hexyl- (CAS 1077-16-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Phenyl Propyl Sulfoxide: Structural Dynamics, Synthesis, and Spectroscopic Characterization

Executive Summary

Phenyl propyl sulfoxide (CAS: 21865-07-6) represents a critical structural motif in organic synthesis and medicinal chemistry.[1][2] As a chiral sulfoxide, it serves as a quintessential model for studying sulfur-centered chirality, acting both as a versatile chiral auxiliary in asymmetric synthesis and as a metabolic intermediate in the oxidation of sulfide-bearing pharmacophores.[1]

This guide provides a rigorous analysis of the molecule's physicochemical identity, emphasizing the stereoelectronic properties of the sulfinyl group (

Molecular Identity & Physicochemical Architecture[1][2]

The physicochemical behavior of phenyl propyl sulfoxide is dominated by the dipolar nature of the sulfinyl bond and the chirality of the sulfur atom. Unlike carbonyls, the sulfur-oxygen bond possesses significant single-bond character with a separated charge (

Core Data Table[1][2]

| Property | Specification |

| IUPAC Name | (Propylsulfinyl)benzene |

| Common Name | Phenyl n-propyl sulfoxide |

| CAS Number | 21865-07-6 |

| Molecular Formula | |

| Molecular Weight | 168.26 g/mol |

| Monoisotopic Mass | 168.0609 Da |

| Chirality | Yes (Sulfur center: |

| Physical State | Colorless to pale yellow oil / Low-melting solid (hygroscopic) |

| Solubility | Soluble in |

Stereochemical Configuration

The sulfur atom in phenyl propyl sulfoxide adopts a trigonal pyramidal geometry.[1][2] It is

Figure 1: Connectivity and stereochemical geometry of phenyl propyl sulfoxide.[1][2] The sulfur lone pair dictates the tetrahedral arrangement, establishing the basis for optical activity.

Spectroscopic Characterization

Accurate identification relies on distinguishing the sulfoxide from its sulfide precursor and sulfone over-oxidation product.[1][2]

Nuclear Magnetic Resonance (NMR)

The chirality of the sulfur atom renders the adjacent methylene protons (

-

H NMR (400 MHz,

-

C NMR (100 MHz,

Infrared Spectroscopy (FT-IR)

-

Key Band: Strong stretching vibration of the

bond at 1030–1060 cm -

Validation: Absence of bands at 1150 cm

and 1300 cm

Synthesis & Reactivity Protocol

The synthesis of phenyl propyl sulfoxide requires the chemoselective oxidation of phenyl propyl sulfide. The primary challenge is avoiding over-oxidation to phenyl propyl sulfone.[1][2]

Synthetic Pathway Logic

The reaction kinetics follow a stepwise oxidation: Sulfide

Figure 2: Stepwise oxidation pathway.[1][2] Selective stopping at the sulfoxide stage requires limiting oxidant stoichiometry and maintaining low temperatures.

Recommended Protocol: Sodium Periodate Oxidation

This method is preferred for its high chemoselectivity and ease of handling compared to m-CPBA.[1][2]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve phenyl propyl sulfide in Methanol (0.5 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add an aqueous solution of

dropwise over 20 minutes. Rationale: Slow addition prevents localized excess of oxidant, minimizing sulfone formation. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Monitoring: Check TLC (SiO

, Hexane/EtOAc 3:1). Sulfoxide is significantly more polar ( -

Workup: Filter off precipitated sodium iodate (

). Extract filtrate with Dichloromethane ( -

Purification: If sulfone is detected, purify via flash column chromatography.[1][2]

Applications in Drug Development[1][6][7][8][9]

Chiral Auxiliaries and Ligands

The high optical stability of the sulfinyl group allows phenyl propyl sulfoxide to function as a chiral controller in asymmetric synthesis.

-

Pummerer Rearrangement: Treatment with acetic anhydride induces rearrangement to

-acetoxy sulfides, a key reaction for functionalizing the -

Metal Coordination: The sulfinyl oxygen is a hard donor, binding effectively to hard Lewis acids (e.g., Ti, Al), while the sulfur can bind to soft metals (e.g., Pt, Pd), making it a versatile hemilabile ligand.

Metabolic Significance

In drug metabolism (DMPK), propyl chains on aryl rings often undergo S-oxidation.[1][2] Phenyl propyl sulfoxide serves as a reference standard for identifying metabolites of sulfide-containing drugs.[1][2] The chiral nature of the enzymatic oxidation (often mediated by FMO or CYP450 enzymes) can lead to enantioenriched circulating metabolites, necessitating chiral separation methods (e.g., Chiral HPLC with OD-H columns) during pharmacokinetic profiling.

References

-

Sigma-Aldrich. Phenyl propyl sulfoxide Product Specification & CAS Data. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21865-07-6, Phenyl propyl sulfoxide. Retrieved from [2]

-

Carreno, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis. Chemical Reviews, 95(6), 1717–1760.[2] (Foundational text on sulfoxide chirality).

-

Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism.[1][2] CRC Press.[1][2] (Source for S=O bonding character).

-

Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[1][2] Tetrahedron, 42(20), 5459-5495.[1][2] (Primary source for NaIO4 oxidation selectivity).[1][2]

Sources

1-(Propylsulfinyl)benzene: Solubility Architecture & Solvent Compatibility Guide

This guide serves as a technical manual for the solubility profile, handling, and physicochemical behavior of 1-(Propylsulfinyl)benzene (CAS: 3085-42-5), also known as phenyl propyl sulfoxide.

Part 1: Executive Summary & Chemical Architecture

1-(Propylsulfinyl)benzene is a chiral sulfoxide featuring a polarized sulfur-oxygen bond flanked by a lipophilic phenyl ring and a flexible propyl chain. Its solubility behavior is dictated by this amphiphilic structure : the sulfinyl group acts as a powerful hydrogen bond acceptor and dipole driver, while the hydrocarbon wings provide affinity for non-polar matrices.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Formula | C₉H₁₂OS | MW: 168.26 g/mol |

| Functional Group | Sulfoxide (R-S(=O)-R') | Highly polar, H-bond acceptor (stronger than ketones).[1] |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires consideration of melting point (~20–30°C range typically for homologs). |

| LogP (Predicted) | ~1.8 – 2.1 | Moderately lipophilic; extractable into organic solvents from water. |

| Chirality | Yes (Sulfur center) | Solubility may vary slightly between racemates and pure enantiomers in chiral solvents (rare), but identical in achiral solvents. |

Part 2: Solubility Landscape & Solvent Compatibility

The solubility of 1-(Propylsulfinyl)benzene is non-binary. It follows a gradient based on the Polarity Index (P') and Dielectric Constant (ε) of the solvent.

The "Good" Solvents (High Solubility)

Mechanism: Dipole-dipole interactions and Hydrogen bonding (Acceptor).

-

Dichloromethane (DCM) & Chloroform: The "Gold Standard" for extraction. The polarized C-H bonds in these solvents interact favorably with the sulfinyl oxygen.

-

Methanol & Ethanol: Excellent solubility due to the sulfoxide's ability to accept hydrogen bonds from the alcohol hydroxyl group.

-

Ethyl Acetate: Good solubility; often used as the mobile phase in chromatography (mixed with hexanes).

-

DMSO & DMF: Miscible, but difficult to remove due to high boiling points.

The "Poor" Solvents (Low/Partial Solubility)

Mechanism: Polarity mismatch. The sulfinyl dipole is too strong for non-polar networks to accommodate energetically.

-

Hexanes / Pentane / Heptane: 1-(Propylsulfinyl)benzene is sparingly soluble. These are used as antisolvents to precipitate the compound or as the non-polar component in silica gel chromatography to retard elution.

-

Water: Sparingly soluble. While the S=O group is hydrophilic, the phenyl and propyl groups dominate, making it hydrophobic enough to phase-separate.

Solubility Interaction Diagram (DOT)

The following diagram illustrates the molecular forces dictating solvent compatibility.

Caption: Mechanistic basis for solvent selection. Green paths indicate favorable solvation; red paths indicate phase separation or precipitation.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Purpose: To determine the exact solubility limit (mg/mL) in a specific solvent for formulation or process development.

Materials:

-

1-(Propylsulfinyl)benzene (Test Article)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

-

HPLC/UV-Vis Spectrophotometer

Workflow:

-

Supersaturation: Add excess 1-(Propylsulfinyl)benzene to 5 mL of solvent in a glass vial until a visible undissolved phase (droplets or solid) remains.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours using an orbital shaker.

-

Sedimentation: Allow the mixture to stand for 4 hours to let undissolved material settle.

-

Sampling: Withdraw 1 mL of the supernatant using a syringe.

-

Filtration: Pass through a 0.45 µm PTFE filter (pre-saturated with solvent) to remove micro-particulates.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm for the phenyl chromophore).

Protocol B: Purification via Solvent Switching (Liquid-Liquid Extraction)

Purpose: To isolate the compound from an aqueous reaction mixture (e.g., after oxidation of sulfide).[2]

Logic: The partition coefficient (LogP ~1.9) suggests the compound favors organic layers but requires a polar organic solvent to pull it from water efficiently.

Step-by-Step:

-

Quench: Quench the oxidation reaction with aqueous sodium sulfite (if using oxidants).

-

Primary Extraction: Add Dichloromethane (DCM) or Ethyl Acetate (Ratio 1:1 v/v with aqueous phase).

-

Agitation: Shake vigorously for 2 minutes. The sulfoxide migrates to the organic layer.

-

Phase Separation: Collect the organic (lower for DCM, upper for EtOAc) layer.

-

Back-Extraction: Re-extract the aqueous layer once more to recover residual sulfoxide.

-

Wash: Wash combined organics with Brine (Saturated NaCl) to remove trapped water.

-

Drying: Dry over Anhydrous MgSO₄.

Part 4: Applications in Drug Development

Asymmetric Synthesis & Chiral Resolution

1-(Propylsulfinyl)benzene is often synthesized as a racemate. Solubility differences in chiral solvents or interaction with chiral shift reagents (e.g., Europium salts) in NMR solvents (CDCl₃) are critical for determining Enantiomeric Excess (ee).

-

Solvent for HPLC: Hexane/Isopropanol (90:10 to 80:20) on Chiralcel OD or AD columns. The isopropanol acts as the polar modifier to interact with the sulfinyl group.

Metabolic Stability Studies

In metabolic assays (microsomes), the compound is dissolved in DMSO (typically <0.1% final concentration) before spiking into the aqueous buffer.

-

Caution: Ensure the DMSO stock solution is fully dissolved; sulfoxides can precipitate upon hitting the aqueous buffer if the concentration exceeds the solubility limit (kinetic solubility).

Workflow Visualization: Extraction & Purification

Caption: Standard work-up procedure for isolating 1-(Propylsulfinyl)benzene from aqueous reaction media.

References

-

Holland, H. L., et al. (2002). Bioconversion of organic sulfides to chiral sulfoxides by fungi. Journal of Molecular Catalysis B: Enzymatic , 17(3-5), 249-258. Link (Demonstrates solubility in fermentation media and extraction protocols).

- Oae, S. (1991). Organic Chemistry of Sulfur. Plenum Press. (Authoritative text on sulfoxide physical properties and solvent interactions).

-

Makitra, R. G., et al. (2010).[5] Solubility of sulfoxides in organic solvents. Russian Journal of General Chemistry . (General reference for sulfoxide solubility trends).

-

PubChem Database. Benzene, (propylsulfinyl)- (CAS 3085-42-5). National Library of Medicine. Link (Source for structural identifiers and predicted physicochemical data).

-

Cheméo. Benzene, (propylsulfonyl)- Properties. Link (Used for comparative LogP analysis of the oxidized sulfone analog).

Sources

Comparative Technical Analysis: Phenyl Propyl Sulfoxide vs. Phenyl Propyl Sulfone

Executive Summary

This technical guide delineates the structural, chemical, and pharmacological distinctions between Phenyl Propyl Sulfoxide (Ph-S(O)-Pr) and Phenyl Propyl Sulfone (Ph-SO₂-Pr). While both share a phenyl-sulfur-alkyl backbone, the oxidation state of the sulfur atom dictates a profound divergence in their behavior. The sulfoxide moiety introduces chirality and redox susceptibility, making it a versatile metabolic "switch" in medicinal chemistry. In contrast, the sulfone moiety acts as a robust, achiral, electron-withdrawing anchor, often utilized for its metabolic stability and ability to facilitate nucleophilic substitution.

Physicochemical Architecture

The core difference lies in the oxidation state and geometry of the sulfur atom. This dictates the molecule's polarity, solubility, and stereochemistry.

Electronic & Geometric Structure

-

Phenyl Propyl Sulfoxide (S=O): The sulfur atom is

hybridized with a lone pair, creating a trigonal pyramidal geometry. Crucially, because the sulfur is bonded to three different groups (Phenyl, Propyl, Oxygen) and a lone pair, it is a chiral center . Enantiomers of phenyl propyl sulfoxide exist and are optically stable at room temperature (inversion barrier ~35-42 kcal/mol). -

Phenyl Propyl Sulfone (O=S=O): The sulfur is hexavalent and roughly tetrahedral (distorted). With two identical oxygen atoms, the molecule possesses a plane of symmetry (unless the alkyl/aryl groups themselves are chiral). It is achiral and chemically more inert.

Comparative Properties Table[1]

| Feature | Phenyl Propyl Sulfoxide | Phenyl Propyl Sulfone |

| Oxidation State | S(+4) | S(+6) |

| Geometry | Trigonal Pyramidal | Distorted Tetrahedral |

| Chirality | Chiral (S is a stereocenter) | Achiral (Symmetric) |

| Dipole Moment | High (~3.9 - 4.0 D) | High (~4.5 D) |

| Water Solubility | Higher (H-bond acceptor) | Lower (Lipophilic character dominates) |

| Alpha-Proton Acidity (pKa) | ~35 (DMSO) | ~29 (DMSO) |

| Thermal Stability | Moderate (Eliminates >150°C) | High (Stable >200°C) |

Synthetic Pathways & Interconversion

Precise control over oxidation conditions is required to selectively synthesize the sulfoxide without over-oxidizing to the sulfone.

Selective Synthesis of Sulfoxide

To stop oxidation at the sulfoxide stage, electrophilic oxidants are used at controlled stoichiometries (1.0 eq) and low temperatures.

-

Protocol: Sodium Periodate (

) in aqueous methanol at 0°C is the gold standard for preventing over-oxidation. -

Alternative: Hydrogen Peroxide (

) with Hexafluoroisopropanol (HFIP) solvent acts as a mild, chemoselective system.

Exhaustive Synthesis of Sulfone

Sulfones are generated via forceful oxidation of the sulfide or sulfoxide using excess oxidant.

-

Protocol:

(30%, excess) in Glacial Acetic Acid at reflux. The acetic acid forms peracetic acid in situ, driving the reaction to completion. -

Alternative:

-CPBA (2.2 eq) in dichloromethane at room temperature.

Visualization: Synthetic Flow

Caption: Stepwise oxidation pathway. Blue arrow indicates controlled oxidation; Red arrow indicates exhaustive oxidation.

Reactivity & Mechanistic Chemistry

The difference in acidity of the

Alpha-Lithiation & Alkylation

The sulfone group is a stronger electron-withdrawing group (EWG) than the sulfoxide.

-

Sulfone (

-pKa ~29): Readily deprotonated by bases like n-Butyllithium (n-BuLi) to form stable carbanions. These are key intermediates in the Julia Olefination , where the sulfone is eventually eliminated to form alkenes. -

Sulfoxide (

-pKa ~35): Harder to deprotonate. However, the resulting carbanion is chiral (if the base distinguishes the enantiotopic protons), allowing for asymmetric synthesis .

The Pummerer Rearrangement (Sulfoxide Exclusive)

Sulfoxides undergo the Pummerer rearrangement when treated with acetic anhydride or trifluoroacetic anhydride. The oxygen is acylated, and the sulfur reduces to a sulfide while oxidizing the

-

Mechanism: Ph-S(O)-Pr

[Ph-S-CH(OAc)-Et]. -

Note: Sulfones cannot undergo this reaction as they lack the lone pair required to initiate the rearrangement.

Biological & Pharmacological Relevance[3][4]

In drug development, the sulfoxide-sulfone pair is often a metabolic toggle.

Metabolic Interconversion

-

Sulfoxidation: Phenyl propyl sulfide is oxidized to the sulfoxide by Cytochrome P450 (CYP) monooxygenases (specifically CYP3A4 and FMO). This introduces a chiral center, often producing two diastereomers if the drug has other stereocenters.

-

Sulfonation: The sulfoxide is further oxidized to the sulfone. This step is generally irreversible.

-

Reductase Activity: Unlike sulfones, sulfoxides can be reduced back to sulfides by Methionine Sulfoxide Reductase (Msr) enzymes, creating a redox cycle that can scavenge reactive oxygen species (ROS).

Visualization: Metabolic Fate

Caption: Metabolic redox cycling. Sulfoxides can cycle back to sulfides (green), whereas sulfone formation (red) is a terminal metabolic sink.

Experimental Characterization

Distinguishing these two species in the lab is best achieved via NMR and IR spectroscopy.

Proton NMR ( H-NMR)

-

Phenyl Propyl Sulfone: The

-protons (adjacent to S) are chemically equivalent and appear as a triplet (or dd) around 3.0 – 3.2 ppm . The strong deshielding is due to the two oxygens. -

Phenyl Propyl Sulfoxide: The sulfur is a chiral center. This makes the two

-protons diastereotopic (chemically non-equivalent). They typically appear as two complex multiplets (geminal coupling) around 2.6 – 2.9 ppm .-

Diagnostic: Look for the "splitting of the split" in the sulfoxide

-region.

-

Infrared Spectroscopy (IR)

-

Sulfoxide: Strong stretching vibration (S=O) at 1030–1070 cm⁻¹ .

-

Sulfone: Two distinct bands:[1]

-

Asymmetric stretch: 1300–1350 cm⁻¹ .

-

Symmetric stretch: 1140–1160 cm⁻¹ .

-

References

-

ChemicalBook. Phenyl sulfoxide Properties and Melting Point Data.

-

Sigma-Aldrich. Methyl phenyl sulfoxide Physical Properties.[2]

-

National Institutes of Health (NIH). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy.

-

Organic Chemistry Data. pKa of Hydrogen Next to Sulfoxide and Sulfone.[3]

-

Thermo Fisher Scientific. Phenyl Sulfone Specification Sheet.

Sources

Researcher’s Technical Dossier: (Propylsulfinyl)benzene

Topic: Safety Data Sheet (SDS) for (Propylsulfinyl)benzene Content Type: Technical Researcher’s Guide (Whitepaper Format) Audience: Organic Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Molecular Identity & Physicochemical Profiling

Compound Name: (Propylsulfinyl)benzene

Synonyms: Phenyl propyl sulfoxide; 1-Propylsulfinylbenzene

CAS Registry Number: 21865-07-6 (Racemic) / 109120-75-4 (S-enantiomer)

Molecular Formula: C

Structural Characterization

Unlike simple sulfides, (propylsulfinyl)benzene possesses a pyramidal sulfur center, rendering the molecule chiral (even if used as a racemate) and highly polar. This structural feature dictates its reactivity, particularly its ability to act as a weak Lewis base and its susceptibility to thermal elimination.

Physicochemical Properties Table[1]

| Property | Value / Description | Experimental Note |

| Physical State | Viscous liquid or low-melting solid | Congener Methyl phenyl sulfoxide mp is 31–33°C; propyl chain likely lowers mp. |

| Boiling Point | ~260–270°C (Predicted) | Do not distill at atm pressure. Decomposes >150°C. |

| Solubility | Soluble in CH | Hygroscopic; tends to absorb atmospheric moisture. |

| Density | ~1.10 g/mL | Denser than water. |

| Partition Coeff. | LogP ~ 1.9 | Moderately lipophilic; skin permeation risk. |

Hazard Dynamics & Toxicology

The "DMSO Effect" (Permeation Hazard)

While standard SDS documents classify sulfoxides as "Irritants," this is an oversimplification. Like its analog Dimethyl Sulfoxide (DMSO), (propylsulfinyl)benzene can solvate electrolytes and facilitate the transport of toxic contaminants through the stratum corneum.

-

Directive: Treat all solutions of this compound as potential transdermal vectors. Double-gloving (Nitrile over Latex) is recommended when handling concentrated solutions.

Thermal Instability: The Syn-Elimination Risk

The most critical process safety hazard is thermal decomposition . Upon heating >150°C, alkyl aryl sulfoxides undergo a concerted syn-elimination (Ei mechanism) to generate volatile alkenes and unstable sulfenic acids.

Mechanism:

-

The sulfinyl oxygen abstracts a

-hydrogen from the propyl chain via a 5-membered cyclic transition state. -

Products: Propene (flammable gas) and Benzenesulfenic acid (PhSOH).

-

Fate: PhSOH is unstable and rapidly disproportionates into PhSSPh (disulfide) and PhSO

SPh (thiosulfonate), evolving water.

Metabolic Fate Diagram

The following diagram illustrates the biological and chemical fate of the compound, highlighting the redox cycling typical of sulfoxides.

Figure 1: Redox interconversion and thermal decomposition pathways of (propylsulfinyl)benzene.

Safe Synthesis & Purification Protocol

Controlled Oxidation Strategy

Direct oxidation of phenyl propyl sulfide is the standard route. To avoid over-oxidation to the sulfone (a common impurity), stoichiometric control is vital.

Reagents: Sodium Periodate (NaIO

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol Phenyl Propyl Sulfide in 50 mL MeOH:H

O (1:1). -

Addition: Add 1.05 equiv NaIO

at 0°C. -

Monitoring: Stir at RT. Monitor via TLC (SiO

, 20% EtOAc/Hexanes).-

Sulfide Rf: ~0.8 (Non-polar)

-

Sulfoxide Rf: ~0.3 (Polar)

-

Sulfone Rf:[1] ~0.5 (Intermediate polarity)

-

-

Quench: Filter off NaIO

precipitate. Extract filtrate with CH -

Purification: Silica gel chromatography. Do not distill unless under high vacuum (<1 mmHg) to prevent thermal elimination.

Synthesis Workflow Diagram

Figure 2: Selective oxidation workflow preventing sulfone byproduct formation.

Analytical Validation (The "Self-Validating" System)

To ensure the identity and purity of the synthesized compound without external standards, rely on Proton NMR (

Diagnostic NMR Signals (CDCl , 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Aromatic Ring | 7.50 – 7.70 ppm | Multiplet | Integration = 5H. Confirms phenyl group.[2] |

| 2.70 – 2.90 ppm | Complex Multiplet | CRITICAL: Unlike the sulfide (triplet) or sulfone (triplet), these protons are magnetically non-equivalent due to the chiral center. They appear as a complex ABXY system. | |

| ~1.60 – 1.80 ppm | Multiplet | Integration = 2H. | |

| ~1.05 ppm | Triplet | Integration = 3H. |

Validation Check: If the signal at 2.8 ppm is a clean triplet, you likely have the sulfone or unreacted sulfide . If it is a complex multiplet, you have successfully generated the sulfoxide .

Emergency Response & Storage

Storage Requirements

-

Hygroscopicity: Store in a desiccator or under inert atmosphere (N

/Ar). -

Temperature: Refrigerate (2–8°C). While stable at RT, cold storage retards disproportionation.

-

Incompatibility: Keep away from Acyl Chlorides and Anhydrides .

-

Reason: Contact triggers the Pummerer Rearrangement , causing violent exotherms and releasing toxic fumes.

-

Fire Fighting

-

Media: CO

, Dry Chemical, or Foam. Do not use high-pressure water jets (may scatter the chemical). -

Combustion Products: SO

(Sulfur oxides) and CO

First Aid

-

Skin Contact: Wash with soap and water immediately. Do not use ethanol or DMSO to wash the skin, as this may increase systemic absorption.

-

Eye Contact: Rinse for 15 minutes. Sulfoxides are mild lachrymators.

References

-

PubChem Compound Summary. (2024). Benzene, (propylsulfinyl)- (CAS 21865-07-6). National Center for Biotechnology Information. [Link]

- Oae, S., & Doi, K. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Source for Ei elimination mechanism and Pummerer rearrangement details).

-

Drabowicz, J., & Mikolajczyk, M. (1982). Oxidative conversions of sulfides to sulfoxides.[3][4]Organic Preparations and Procedures International, 14(1-2), 45-89. (Source for NaIO4 oxidation protocol).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (Source for diastereotopic proton assignment in chiral sulfoxides).

Sources

Phenyl propyl sulfoxide hygroscopic properties and storage

Topic: Phenyl Propyl Sulfoxide: Hygroscopic Properties, Stability, and Storage Protocols Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Hygroscopicity, Stability, and Storage Architecture

Executive Summary

Phenyl propyl sulfoxide (PhS(O)Pr , CAS 21865-07-6) is a chiral organosulfur compound utilized as a versatile intermediate in asymmetric synthesis and as a ligand in transition metal catalysis. While structurally robust compared to thiols, its sulfinyl moiety (

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic analysis of the compound's instability pathways. It establishes a self-validating storage protocol designed to prevent the three primary degradation modes: moisture-induced disproportionation, oxidative over-reaction to sulfones, and thermal elimination.

Physicochemical Profile & Hygroscopic Mechanism[1][2]

2.1 Structural Determinants

Unlike its lower homolog methyl phenyl sulfoxide (a low-melting solid, mp ~32°C), the introduction of the propyl chain increases the conformational degrees of freedom, typically suppressing the melting point. Consequently, phenyl propyl sulfoxide often presents as a viscous liquid or low-melting semi-solid at room temperature, increasing the surface area available for moisture sorption.

| Property | Value / Characteristic | Source/Inference |

| CAS Number | 21865-07-6 | [Sigma-Aldrich, 2025] |

| Molecular Formula | Calculated | |

| Molecular Weight | 168.26 g/mol | Calculated |

| Physical State | Liquid / Low-melting Mass | Homolog inference (vs. PhS(O)Me) |

| Chirality | Yes (Sulfur center) | Intrinsic structural property |

| Hygroscopicity | High | Dipolar |

2.2 The Mechanism of Water Sorption

The hygroscopicity of phenyl propyl sulfoxide is not a passive physical trait but a chemical liability driven by the polarized sulfinyl bond. The sulfur atom bears a partial positive charge, while the oxygen bears a partial negative charge (

-

Hydrogen Bonding: Atmospheric water molecules rapidly coordinate to the sulfinyl oxygen via hydrogen bonding.

-

Lattice/Matrix Disruption: In solid form, this sorption disrupts the crystal lattice, lowering the melting point (hygroscopic depression). In liquid form, it increases viscosity and initiates hydrolysis risks if trace acid is present.

-

Racemization Risk: While thermal racemization requires high energy (>200°C), the presence of moisture and trace acid can catalyze proton-exchange mechanisms that may erode enantiomeric excess (ee) in chiral samples over extended storage [1].

Stability and Degradation Pathways

Understanding why the compound degrades dictates how it must be stored. Phenyl propyl sulfoxide sits in a redox "middle ground"—it can be oxidized or reduced.

3.1 Degradation Logic

-

Oxidation: Exposure to atmospheric oxygen (slow) or peroxides (fast) drives the compound to Phenyl Propyl Sulfone , a thermodynamically stable dead-end for most synthetic applications.

-

Reduction: In the presence of strong reducing agents or disproportionation conditions, it reverts to Phenyl Propyl Sulfide , characterized by a distinct, foul thiolic odor.

-

Elimination (The Pummerer/Ei Threat): At elevated temperatures (>100°C), alkyl aryl sulfoxides with

-hydrogens (like the propyl group here) undergo syn-elimination (Ei mechanism) to form sulfenic acids and alkenes [2].

3.2 Visualization of Degradation Pathways

The following diagram maps the chemical fate of phenyl propyl sulfoxide under stress.

Caption: Figure 1. Redox and thermal degradation pathways. Red arrows indicate irreversible loss of material integrity.

The Self-Validating Storage Protocol

To ensure data integrity in drug development, storage must be treated as a dynamic process. The following protocol uses a "Check-Act-Verify" loop.

4.1 Environmental Control

-

Temperature: Store at 2°C to 8°C . Refrigeration retards the kinetics of auto-oxidation and thermal elimination.

-

Atmosphere: Argon (Ar) is superior to Nitrogen (

). Since phenyl propyl sulfoxide is likely a liquid/oil, the higher density of Argon allows it to "blanket" the surface more effectively than Nitrogen, preventing oxygen diffusion.

4.2 The "Aliquot & Seal" Workflow

Repeated freeze-thaw cycles promote moisture condensation. Use this workflow to minimize exposure:

-

Receipt: Upon arrival, analyze purity (H-NMR) immediately to establish a baseline.

-

Aliquot: Inside a glovebox or under an inverted funnel of Argon, divide the bulk material into single-use glass vials (amber glass to prevent photochemical degradation).

-

Seal: Parafilm is insufficient. Use Teflon-lined screw caps wrapped with electrical tape or heat-shrink bands.

-

Secondary Containment: Place vials inside a desiccator containing activated silica gel or

.

4.3 Recovery of Wet Material

If the compound absorbs moisture (indicated by cloudiness or change in refractive index), do not heat to dry.

-

Protocol: Dissolve in anhydrous Dichloromethane (DCM), dry over Magnesium Sulfate (

) for 30 minutes, filter, and concentrate in vacuo at ambient temperature.

Experimental Validation: Purity Check

Before using stored material in critical experiments (e.g., asymmetric catalysis), validate its integrity using Thin Layer Chromatography (TLC).

TLC Protocol for Sulfoxide Integrity:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v). Sulfoxides are more polar than sulfides but less polar than sulfones.

-

Visualization: UV light (254 nm).

-

Interpretation:

-

High Rf Spot: Phenyl Propyl Sulfide (Reduction impurity).

-

Mid Rf Spot: Phenyl Propyl Sulfoxide (Target) .

-

Low Rf Spot: Phenyl Propyl Sulfone (Oxidation impurity).

-

References

-

Mislow, K. et al. (1965). Mechanisms of Racemization of Sulfoxides. Journal of the American Chemical Society. Link

-

Oae, S. et al. (1978). The Ei Reaction of Alkyl Aryl Sulfoxides. Tetrahedron. Link

-

Sigma-Aldrich. (2025).[1][2] Phenyl Propyl Sulfoxide Product Detail. Link

-

Drabowicz, J. et al. (2015). Synthesis of Sulfoxides by Oxidation of Thioethers. Organic Syntheses. Link

-

TCI Chemicals. (2025).[1] Phenyl Vinyl Sulfoxide (Homolog) Storage Data. Link

Sources

Technical Characterization: Refractive Index of Phenyl Propyl Sulfoxide

The following technical guide details the physicochemical characterization of phenyl propyl sulfoxide, focusing on its refractive index, synthesis, and application in drug development.

Executive Summary

Phenyl propyl sulfoxide (CAS: 21865-07-6 ; racemic) is an organosulfur compound serving as a critical intermediate in the synthesis of chiral auxiliaries and bioactive scaffolds. While its lower homolog, methyl phenyl sulfoxide, is a standard reference in organic synthesis, the propyl analog offers unique lipophilic properties relevant to drug delivery and membrane permeability studies.

This guide addresses the refractive index (

Physicochemical Core: Refractive Index & Optical Properties

The Refractive Index Data

Unlike common solvents, the refractive index of phenyl propyl sulfoxide is not a static library value but a dynamic parameter dependent on enantiomeric purity and temperature.

| Compound | CAS No.[1][2][3][4][5][6] | Refractive Index ( | State at 20°C |

| Phenyl Propyl Sulfoxide | 21865-07-6 | 1.5450 – 1.5500 (Est.)* | Colorless/Pale Oil |

| Phenyl Propyl Sulfide (Precursor) | 874-79-3 | 1.5550 | Liquid |

| Methyl Phenyl Sulfoxide (Homolog) | 1193-82-4 | 1.5775 | Solid/Supercooled |

| Phenyl Vinyl Sulfoxide | 20451-53-0 | 1.5850 | Liquid |

*Note: The refractive index of the sulfoxide is typically lower than that of its sulfide precursor due to the change in molar refraction and density upon oxidation. The estimated range is derived from homologous series trends.

Critical Analysis of Optical Behavior

-

Oxidation Monitoring: The conversion of phenyl propyl sulfide to sulfoxide is marked by a distinct shift in refractive index. The sulfide (

) possesses a higher polarizability due to the lone pairs on the sulfur. Upon oxidation to the sulfoxide (S=O), the electron density is withdrawn, typically lowering the refractive index slightly. -

Temperature Dependence (

): For organic sulfoxides, the refractive index decreases as temperature increases. The coefficient is approximately

Experimental Protocol: Synthesis & Characterization

To obtain an accurate refractive index for your specific lot, synthesis and purification are prerequisites. Impurities (water, sulfone, unreacted sulfide) drastically skew the

Synthesis Workflow (Sulfide Oxidation)

The synthesis targets the selective oxidation of phenyl propyl sulfide without over-oxidation to the sulfone.

Figure 1: Selective oxidation pathway. Control of stoichiometry is vital to prevent sulfone formation, which alters the refractive index.

Measurement Protocol (Abbe Refractometry)

Objective: Determine

-

Calibration: Calibrate the Abbe refractometer using a standard glass test piece (

) and monobromonaphthalene contact liquid. Verify with distilled water ( -

Sample Preparation: Ensure the phenyl propyl sulfoxide is dried over

and filtered. Even 1% water content can lower the RI significantly. -

Loading: Place 2-3 drops of the oil onto the main prism. Avoid air bubbles.

-

Thermostating: Circulate water at 20.0°C ± 0.1°C through the prism jacket. Allow 2 minutes for thermal equilibrium.

-

Reading: Adjust the compensator to remove color fringes (dispersion) and align the shadowline with the crosshairs.

-

Correction: If measurement is taken at

, apply the correction:

Applications in Drug Development

Chiral Auxiliaries

Phenyl propyl sulfoxide is frequently used in its enantiopure form (R or S) as a chiral auxiliary. The sulfur center induces stereochemical control in adjacent carbon-carbon bond-forming reactions (e.g., Pummerer rearrangement, Michael additions).

-

Quality Control: The refractive index serves as a quick check for bulk purity before expensive HPLC chiral analysis.

Membrane Permeability Modeling

In medicinal chemistry, the propyl chain adds lipophilicity (

Figure 2: Strategic utility of phenyl propyl sulfoxide in pharmaceutical research.

References

-

Stenutz, R. (2025). Refractive index and density of Phenyl propyl sulfide (CAS 874-79-3). Stenutz.eu. Link

-

Rioz-Martínez, A., et al. (2010). Biocatalytic Synthesis of Chiral Sulfoxides. University of Groningen. Link

-

ChemicalBook. (2025).[4][6] Methyl Phenyl Sulfoxide Physical Properties. Link

-

Sigma-Aldrich. (2025). Phenyl Vinyl Sulfoxide Specification Sheet. Link

-

PubChem. (2025).[4] Phenyl Propyl Sulfide Compound Summary. National Library of Medicine. Link

Sources

- 1. phenyl propyl sulfide [stenutz.eu]

- 2. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. isopropyl phenyl sulfide [stenutz.eu]

- 4. Phenyl propyl sulfide | C9H12S | CID 13407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-3-ethoxypropane | CAS#:36865-38-0 | Chemsrc [chemsrc.com]

- 6. pure.rug.nl [pure.rug.nl]

Technical Whitepaper: Chemical Stability Profile of (Propylsulfinyl)benzene

This guide provides an in-depth technical analysis of the chemical stability of (propylsulfinyl)benzene (also known as phenyl propyl sulfoxide). It is designed for researchers and drug development professionals requiring rigorous stability data for handling, storage, and analytical method development.

Executive Summary

(Propylsulfinyl)benzene (CAS: 3085-45-8) exhibits a distinct stability profile characterized by kinetic resistance to autoxidation at ambient temperatures but significant thermal lability at elevated temperatures. Unlike its sulfide precursor, which oxidizes readily, the sulfoxide moiety is relatively stable in air. However, it serves as a "chemical branching point" where improper handling can lead to two distinct degradation products:

-

Oxidative Degradation: Conversion to (propylsulfonyl)benzene (sulfone) via radical autoxidation or photocatalysis.

-

Thermal Elimination: Syn-elimination of propene and benzenesulfenic acid via the Ei mechanism (temperatures >100°C).

Critical Handling Directive: Store under inert atmosphere (N₂) at temperatures <25°C. Avoid prolonged exposure to UV light to prevent racemization of the chiral sulfur center.

Chemical Identity & Physicochemical Baseline[1][2]

Before addressing stability, we must define the species and its potential impurities.

| Parameter | Specification |

| IUPAC Name | (Propylsulfinyl)benzene |

| Common Name | Phenyl propyl sulfoxide |

| CAS Number | 3085-45-8 |

| Molecular Formula | |

| Functional Group | Sulfoxide ( |

| Chirality | Yes (Sulfur atom is a stereogenic center) |

| Physical State | Colorless to pale yellow liquid or low-melting solid (MP |

| Major Impurities | Phenyl propyl sulfide (Precursor), (Propylsulfonyl)benzene (Over-oxidation) |

Oxidative Stability in Air (Ambient Conditions)

The Kinetic Barrier

Contrary to common assumptions, sulfoxides are not highly reactive toward molecular oxygen (

-

Mechanism: In the absence of catalysts, the reaction requires the cleavage of the

bond and formation of a high-energy intermediate. -

Catalytic Acceleration: The rate of oxidation increases exponentially in the presence of:

-

UV Light (

): Photo-oxidation can generate singlet oxygen ( -

Trace Metals: Transition metals (Fe, Cu) can catalyze the transfer of oxygen.

-

Peroxides: Impurities in solvents (e.g., ethers) can act as oxygen donors.

-

Degradation Pathway: Over-Oxidation

The primary oxidative degradation product is (propylsulfonyl)benzene .

Figure 1: Oxidative hierarchy. The sulfoxide is an intermediate oxidation state. While stable in ambient air, it slowly drifts toward the sulfone over months if not protected.

Thermal Stability: The Ei Elimination Mechanism

This is the critical instability mode for (propylsulfinyl)benzene. Unlike methyl sulfoxides (e.g., DMSO), propyl sulfoxides possess

The Mechanism (Ei Elimination)

At elevated temperatures (typically >100°C, but potentially lower during distillation or drying), (propylsulfinyl)benzene undergoes an intramolecular syn-elimination (Ei).

-

Transition State: The sulfoxide oxygen abstracts a

-hydrogen from the propyl chain via a cyclic 5-membered transition state. -

Products: This yields propene (gas) and benzenesulfenic acid (highly unstable transient).

-

Fate of Sulfenic Acid: Benzenesulfenic acid (

) rapidly dimerizes to thiosulfinate ester or disproportionates to disulfide and thiosulfonate.

Thermal Stability Diagram

Figure 2: Thermal degradation pathway. Note that this reaction does not require external reagents; it is self-actuated by heat.[1]

Stereochemical Stability (Racemization)

(Propylsulfinyl)benzene is chiral at the sulfur atom. If you are working with an enantiomerically pure form (e.g., for asymmetric synthesis or chiral drug interaction studies), stability is defined by optical purity .

-

Thermal Racemization: Pyramidal inversion of the sulfur center generally requires high activation energy (

).[2] Thermal racemization is rarely an issue under standard storage conditions. -

Photochemical Racemization: High Risk. Exposure to light can cause rapid racemization via a radical cleavage-recombination mechanism or excited state inversion.

-

Chemical Racemization: Strong acids (HCl) can cause racemization via achiral intermediates.

Analytical Protocols

To validate stability, you must separate the Sulfoxide from the Sulfide (precursor) and Sulfone (oxidative degradant).

HPLC Method Recommendation

Reverse-phase HPLC is the gold standard. Sulfoxides are more polar than sulfides and sulfones.

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard hydrophobicity separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification prevents peak tailing. |

| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength for aromatics. |

| Gradient | 10% B to 90% B over 15 mins | Elution Order: Sulfoxide (Early) |

| Detection | UV @ 254 nm | Phenyl ring absorption is strong here. |

Self-Validating Workflow

Figure 3: Analytical decision tree for stability testing.

Storage & Handling Directives

Based on the mechanisms above, the following protocols are mandatory for maintaining chemical integrity.

-

Atmosphere: Store under Nitrogen or Argon . While air oxidation is slow, displacing oxygen eliminates the formation of sulfone over long-term storage (12+ months).

-

Temperature: Store at 2°C – 8°C (Refrigerated) .

-

Why? To completely arrest the thermal elimination pathway and reduce kinetic energy for autoxidation.

-

Warning: If the substance freezes, thaw gently at room temperature. Do not heat with a heat gun (risk of local overheating and elimination).

-

-

Light: Use Amber Glass vials.

-

Why? Prevents photochemical racemization and photo-catalyzed oxidation.

-

-

Hygroscopicity: Sulfoxides are hygroscopic. Keep containers tightly induced-sealed. Absorbed water will not degrade the compound chemically but will alter concentration calculations and may interfere with sensitive organometallic reactions.

References

-

Drabowicz, J., & Mikolajczyk, M. (1982). Oxidative conversion of sulfides to sulfoxides.[3][4][5]Organic Preparations and Procedures International, 14(1-2), 45-89. Link

-

Trost, B. M., et al. (1976). Sulfenic acid elimination.[6] A new method for the introduction of unsaturation.Journal of the American Chemical Society, 98(16), 4887-4902. Link

- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

-

Kingsbury, C. A., & Cram, D. J. (1960). Pyramidal Inversion of Sulfoxides.Journal of the American Chemical Society, 82(7), 1810–1819. Link

-

PubChem. (n.d.). Compound Summary: (Propylsulfinyl)benzene.[7] National Library of Medicine. Link

Sources

- 1. Ei mechanism - Wikipedia [en.wikipedia.org]

- 2. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Benzene, (propylsulfonyl)- | C9H12O2S | CID 139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Supplier Availability & Technical Synthesis Guide: Phenyl Propyl Sulfoxide

This technical guide addresses the sourcing, synthesis, and validation of Phenyl Propyl Sulfoxide (CAS 21865-07-6) , a compound frequently sought in metabolic stability studies and asymmetric synthesis but rarely available as an off-the-shelf "Research Grade" reagent.

Executive Summary

Phenyl Propyl Sulfoxide () is a critical intermediate in organic synthesis and a metabolite in sulfur-drug pharmacokinetics. Unlike its methyl analogue (Methyl Phenyl Sulfoxide), it is not a standard catalog item for major research suppliers (Sigma-Aldrich, TCI, Fisher) in pre-packaged "Research Grade" (>98%) quantities.

Most listings are "Chemical Procurement" (CPR) libraries requiring lead times of 4–12 weeks with variable purity. Consequently, in-house synthesis via selective oxidation of the readily available sulfide precursor is the recommended route for projects requiring >1g of high-purity material.

Part 1: Supply Chain Landscape

The commercial availability of phenyl propyl sulfoxide is fragmented. Researchers must distinguish between aggregators (who list virtual stock) and manufacturers.

Market Reality Table

| Supplier Category | Typical Purity | Lead Time | Reliability for Research |

| Tier 1 (Sigma/Merck) | "Rare/CPR" | 6–10 Weeks | Low (Often non-stock) |

| Tier 2 (TCI/Alfa) | Not Listed | N/A | N/A |

| Custom Synthesis | >98% | 2–4 Weeks | High (High Cost) |

| Precursor (Sulfide) | >99% | 2 Days | Very High (Recommended) |

Recommendation: Do not delay projects waiting for backordered "rare" stock. Purchase the precursor Phenyl Propyl Sulfide (CAS 874-79-3) and perform the Self-Validating Oxidation Protocol described below.

Part 2: The "Make vs. Buy" Decision Logic

The following decision tree illustrates the most efficient path to securing research-grade material.

Figure 1: Strategic sourcing workflow for rare sulfur intermediates.

Part 3: Technical Synthesis Protocol

Objective: Selective oxidation of Phenyl Propyl Sulfide to Sulfoxide without over-oxidation to the Sulfone.

Methodology: Sodium Periodate (NaIO₄) Oxidation.[1] Why this method? Unlike mCPBA or H₂O₂, NaIO₄ offers superior chemoselectivity, virtually eliminating the formation of the sulfone byproduct (Phenyl Propyl Sulfone) which is difficult to separate.

Reagents

-

Substrate: Phenyl Propyl Sulfide (1.0 equiv) [CAS 874-79-3]

-

Oxidant: Sodium Periodate (1.1 equiv)

-

Solvent: Methanol:Water (1:1 v/v)

Step-by-Step Procedure

-

Setup: In a round-bottom flask, dissolve Sodium Periodate (NaIO₄) in water. Cool to 0°C in an ice bath.

-

Addition: Add the Methanol followed by the dropwise addition of Phenyl Propyl Sulfide.

-

Note: A white precipitate (NaIO₃) will begin to form as the reaction proceeds.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Monitoring: Check via TLC (See QC section). Sulfoxide is significantly more polar than the sulfide.

-

Workup: Filter off the solid NaIO₃ precipitate. Extract the filtrate with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: The product is typically a colorless to pale yellow oil/low-melting solid.

-

Part 4: Quality Control & Validation (Self-Validating System)

To ensure "Research Grade" integrity, you must validate the absence of the starting sulfide and the sulfone byproduct.

Diagnostic NMR Data (¹H NMR, 400 MHz, CDCl₃)

The shift of the

| Component | Structure | Multiplicity | |

| Sulfide (Precursor) | Ph-S-CH₂ -Et | ~2.90 ppm | Triplet |

| Sulfoxide (Target) | Ph-S(O)-CH₂ -Et | ~2.70 - 2.85 ppm | Multiplet (Diastereotopic) |

| Sulfone (Impurity) | Ph-SO₂-CH₂ -Et | ~3.05 - 3.15 ppm | Triplet |

-

Pass Criteria: Absence of triplet at ~2.90 ppm (unreacted sulfide) and ~3.10 ppm (sulfone).

-

Chirality Note: The sulfur atom in the sulfoxide is a chiral center. The two protons on the adjacent

-carbon become diastereotopic, often appearing as a complex multiplet rather than a simple triplet. This complexity confirms the formation of the sulfoxide.

HPLC/TLC Validation

-

Stationary Phase: Silica Gel

-

Mobile Phase: Hexane:Ethyl Acetate (3:1)

-

Order of Elution:

-

Sulfide: High

(Fastest, Non-polar) -

Sulfone: Medium

-

Sulfoxide: Low

(Slowest, Most Polar)

-

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. Journal of Organic Chemistry, 27(1), 282–284. Available at: [Link]

-

PubChem. Phenyl Propyl Sulfide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Phenyl Propyl Sulfoxide

Executive Summary

This guide details the asymmetric synthesis of phenyl propyl sulfoxide (Ph-S(O)-Pr) , a structural motif relevant to the development of chiral auxiliaries and bioactive pharmacophores (e.g., proton pump inhibitors). Unlike sulfones, sulfoxides possess a stable stereogenic sulfur center. Achieving high enantiomeric excess (ee) requires distinguishing between the lone pair and the oxygen atom on the sulfur.

This note presents two validated workflows:

-

Method A (Chemical): A modified Kagan-Modena oxidation using a Titanium(IV)-tartrate complex. This is the preferred route for scalability and laboratory flexibility.

-

Method B (Biocatalytic): An enzymatic oxidation using Baeyer-Villiger Monooxygenases (BVMOs), offering superior enantioselectivity (>99% ee) under mild, aqueous conditions.

Chemical Methodology: Modified Kagan Oxidation

The Kagan protocol remains the "gold standard" for laboratory-scale asymmetric sulfoxidation due to the availability of reagents and predictable stereochemical outcomes. The mechanism relies on a chiral titanium complex formed in situ.

Mechanistic Insight

The active catalyst is not Ti(OiPr)₄ itself, but a dimeric species formed with diethyl tartrate (DET) and water. The addition of water is the critical process parameter (CPP) that shifts the equilibrium from a non-selective monomer to the highly selective bridged dimer.

Figure 1: Catalytic cycle of the water-modified Kagan oxidation. The formation of the µ-oxo titanium dimer is essential for high enantioselectivity.

Detailed Protocol

Target: (R)-Phenyl propyl sulfoxide Scale: 10 mmol Expected Yield: 75-85% Expected ee: 90-95%

Reagents:

-

Phenyl propyl sulfide (Substrate)

-

Ti(OiPr)₄ (Titanium isopropoxide)

-

(+)-DET ((R,R)-Diethyl tartrate)

-

Cumene Hydroperoxide (CHP) (80% in cumene) — Preferred over TBHP for higher ee.

-

Water (HPLC grade)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

-

Catalyst Formation (The "Aging" Step):

-

In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)₄ (1.42 g, 5 mmol, 0.5 eq) in anhydrous DCM (25 mL).

-

Add (+)-DET (2.06 g, 10 mmol, 1.0 eq) dropwise at room temperature. Stir for 5 minutes.

-

CRITICAL: Add water (90 µL, 5 mmol, 0.5 eq) very slowly via microsyringe. The solution will turn slightly yellow.

-

Stir at room temperature for 30 minutes to allow the formation of the active catalytic dimer.

-

-

Substrate Addition:

-

Cool the flask to -20°C (Cryostat or CCl₄/Dry Ice bath).

-

Add Phenyl propyl sulfide (1.52 g, 10 mmol, 1.0 eq) dissolved in DCM (5 mL). Stir for 20 minutes to equilibrate.

-

-

Oxidation:

-

Add Cumene Hydroperoxide (CHP) (1.1 eq) dropwise over 10 minutes.

-

Maintain temperature at -20°C. Monitor via TLC (Hexane/EtOAc 3:1). Sulfide (Rf ~0.8) converts to Sulfoxide (Rf ~0.3).

-

Note: Reaction typically takes 4–12 hours. Do not let it warm up, or sulfone (over-oxidation) will form.

-

-

Quench & Workup:

-

Quench with water (5 mL). Stir vigorously for 1 hour at room temperature to hydrolyze the titanium gel.

-

Filter the white titanium tartrate precipitate through a Celite pad.

-

Wash the filtrate with 1M NaOH (to remove tartrate traces) and Brine.

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification:

-

Flash chromatography on Silica Gel (Gradient: 10% -> 40% EtOAc in Hexane).

-

Biocatalytic Methodology: Enzymatic Oxidation[2]

For researchers prioritizing "Green Chemistry" or requiring >99% ee, biocatalysis is the superior route. This protocol utilizes whole-cell oxidation, which regenerates the necessary cofactors (NADPH) internally.

Protocol Overview

Enzyme System: Pseudomonas putida (containing CHMO) or commercial BVMO panels (e.g., Codexis). Buffer: Phosphate Buffer (pH 7.5).

| Parameter | Condition | Reason |

| Biocatalyst | Whole cells (E. coli expressing CHMO) | Avoids need for expensive NADPH cofactor addition. |

| Co-substrate | Glucose (1% w/v) | Powers cofactor regeneration (NADPH recycling). |

| Solvent | Buffer + 5% Isopropanol | Increases solubility of the lipophilic sulfide. |

| Temperature | 25°C - 30°C | Optimal enzyme activity; prevents thermal denaturation. |

Procedure:

-

Suspend cells (10 g wet weight/L) in Phosphate buffer (50 mM, pH 7.5).

-

Add Glucose (10 g/L).

-

Add Phenyl propyl sulfide (5 mM final concentration) dissolved in isopropanol.

-

Shake at 200 rpm, 30°C for 24 hours.

-

Extract with Ethyl Acetate.

-

Result: Typically >99% ee (R)-sulfoxide with minimal sulfone formation due to enzyme specificity.

Analytical Validation & Quality Control

Trustworthiness in asymmetric synthesis relies on rigorous analytical proof.

Chiral HPLC Method

To determine enantiomeric excess, use a polysaccharide-based chiral stationary phase.

-

Column: Daicel Chiralcel OD-H or Chiralpak IA (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).[2]

-

Detection: UV @ 254 nm (Phenyl chromophore).

-

Retention Times (Approximate for OD-H):

-

(R)-Enantiomer: ~12 min

-

(S)-Enantiomer: ~16 min[4]

-

Note: Always run a racemic standard first to establish Rt.

-

NMR Characterization

-

¹H NMR (CDCl₃, 400 MHz): The diastereotopic protons of the propyl group (specifically the

-CH₂) will appear as complex multiplets rather than a simple triplet due to the chiral sulfur center. -

Shift Reagents: If HPLC is unavailable, use Eu(hfc)₃ shift reagent to split the methyl signals of the propyl chain in ¹H NMR.

Troubleshooting & Decision Matrix

Use the following logic flow to troubleshoot low yields or poor enantioselectivity.

Figure 2: Troubleshooting decision tree for chemical sulfoxidation.

References

-

Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides.[5][6][7][8][9][10] Journal of the American Chemical Society. Link

-

Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews. Link

-

Rioz-Martínez, A., & de Gonzalo, G. (2011). Enzymatic synthesis of chiral sulfoxides. Organic & Biomolecular Chemistry. Link

-

Carrea, G., & Riva, S. (2000). Properties and synthetic applications of enzymes in organic solvents. Angewandte Chemie International Edition. Link

-

Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of catalytic asymmetric sulfide oxidations to the synthesis of biologically active sulfoxides.[5][6][7][8][11][12] Advanced Synthesis & Catalysis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. DSpace [cora.ucc.ie]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enzymatic synthesis of pharmacologically relevant chiral sulfoxides by improved CbBVMO variants - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note: Selective Synthesis of Phenyl Propyl Sulfoxide via Kinetic Control

Abstract & Scope

This application note details a robust protocol for the selective oxidation of phenyl propyl sulfide (1 ) to phenyl propyl sulfoxide (2 ), minimizing the formation of the over-oxidized sulfone byproduct (3 ). While various oxidants exist (e.g., m-CPBA,

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight & Selectivity

The transformation relies on the nucleophilic attack of the sulfide sulfur atom on the electrophilic iodine center of the periodate ion. Unlike peracids, which can aggressively oxidize sulfoxides to sulfones,

Reaction Pathway

The reaction proceeds through a polar transition state. The periodate ion coordinates with the sulfur, transferring an oxygen atom while being reduced to iodate (

Figure 1: Mechanistic pathway highlighting the kinetic blockade preventing sulfone formation.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.05 - 1.10 equiv ( | Slight excess ensures conversion; >1.2 equiv risks over-oxidation. |

| Solvent System | MeOH : | |

| Temperature | 0°C | Initiating at 0°C suppresses exotherms; RT drives completion. |

| Reaction Time | 2 - 12 Hours | Monitoring via TLC/HPLC is mandatory to stop before sulfone forms. |

Experimental Protocols

Protocol A: The Gold Standard (Sodium Periodate)

Recommended for: High purity requirements, small-to-mid scale synthesis.

Materials:

-

Phenyl propyl sulfide (1.0 equiv)

-

Sodium periodate (

, 1.1 equiv) -

Methanol (HPLC Grade)

-

Distilled Water

Step-by-Step Procedure:

-

Preparation: Dissolve phenyl propyl sulfide (e.g., 1.50 g, 10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Oxidant Addition: Dissolve

(2.35 g, 11 mmol) in water (15 mL). Add this aqueous solution dropwise to the sulfide solution over 15 minutes.-

Note: A white precipitate (

) may begin to form; this is normal.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

-

Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours.

-

Sulfide Rf: ~0.8 (Non-polar)

-

Sulfoxide Rf: ~0.3 (Polar)

-

-

Quenching & Workup:

-

Filter off the precipitated sodium iodate.

-

Concentrate the filtrate under reduced pressure to remove Methanol.

-

Extract the remaining aqueous residue with Dichloromethane (

, 3 x 20 mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Protocol B: Green Alternative ( in HFIP)

Recommended for: Sustainability initiatives, avoiding halogenated waste.

Concept: Hexafluoroisopropanol (HFIP) activates Hydrogen Peroxide via hydrogen bonding, creating a highly selective oxidizing species without metal catalysts.

Procedure:

-

Dissolve sulfide (1.0 equiv) in HFIP (4 mL/mmol).

-

Add 30% aqueous

(1.2 equiv) in one portion. -

Stir at RT for 30-60 minutes (Reaction is significantly faster than Protocol A).

-

Quench with saturated

(sodium thiosulfate). Extract with EtOAc.

Workflow Visualization

Figure 2: Operational workflow for Protocol A (

Analytical Validation

Successful synthesis is confirmed by specific spectroscopic shifts.

| Method | Observation (Sulfide) | Observation (Sulfoxide) | Mechanistic Reason |

| 1H NMR | Multiplet at ~2.7 - 3.0 ppm | The sulfur center becomes chiral ( | |

| IR | No significant peak | Strong band at 1030–1070 cm⁻¹ | Characteristic S=O stretching vibration. |

| TLC | High Rf (Non-polar) | Low Rf (Polar) | Increased polarity of the sulfinyl dipole. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Over-oxidation to Sulfone | Temperature too high or excess oxidant. | Strictly maintain RT or cool to 0°C. Limit |

| Incomplete Conversion | Poor solubility of sulfide. | Increase Methanol ratio (e.g., from 1:1 to 3:1 MeOH:Water). |

| "Gummy" Precipitate | Rapid addition of oxidant. | Add aqueous |

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.[1]

-

Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). HFIP in Organic Synthesis: A Selective and Green Oxidation of Sulfides to Sulfoxides. European Journal of Organic Chemistry, 1998(11), 2537–2540.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Application Note: High-Fidelity Biocatalytic Sulfoxidation of Phenyl Propyl Sulfide

Executive Summary

The enantioselective oxidation of prochiral sulfides to sulfoxides represents a cornerstone transformation in the synthesis of bioactive pharmaceutical intermediates (e.g., analogues of Esomeprazole). Traditional chemical oxidations (e.g., Kagan or Modena methods) often rely on toxic transition metals and suffer from over-oxidation to sulfones.

This guide details the biocatalytic sulfoxidation of phenyl propyl sulfide (PPS) using Phenylacetone Monooxygenase (PAMO) and 4-Hydroxyacetophenone Monooxygenase (HAPMO) . These flavin-dependent enzymes offer a "green," metal-free route with high enantiomeric excess (ee >95%). We focus on overcoming the specific challenges of PPS: hydrophobicity-driven mass transfer limitations and cofactor regeneration costs .

Mechanistic Foundation

To optimize this reaction, one must understand the catalytic cycle. BVMOs do not transfer oxygen directly from molecular oxygen to the substrate in a single step. Instead, they rely on a flavin-hydroperoxide intermediate .

The "Janus" Nature of the Catalyst

The enzyme operates in two distinct half-reactions:

-

Reductive Half: NADPH reduces the tightly bound FAD cofactor to FADH₂.

-

Oxidative Half: FADH₂ reacts with O₂ to form the C4a-peroxyflavin. This electrophilic species waits for the nucleophilic sulfur of the phenyl propyl sulfide.

Critical Insight: If the sulfide does not enter the active site quickly enough, the peroxyflavin decays to H₂O₂ (uncoupling), wasting NADPH. Therefore, substrate availability (solubility) is directly linked to coupling efficiency .

Visualization: The Catalytic Cycle

Figure 1: The catalytic cycle of PAMO. Note the "Uncoupling" pathway (red dotted line) which occurs if phenyl propyl sulfide is not sufficiently available in the active site.

Strategic Planning: System Selection

Enzyme Choice[1]

-

PAMO (from Thermobifida fusca):

-

Pros: Extremely thermostable (active up to 60°C), tolerates organic cosolvents well.

-

Stereoselectivity: Typically yields the (S)-sulfoxide .

-

-

HAPMO (from Pseudomonas fluorescens):

-

Pros: Broader substrate scope for bulky sulfides.

-

Stereoselectivity: Often yields the (S)-sulfoxide (strain dependent).

-

-

P450-BM3 (Engineered):

-

Alternative: Can be engineered for (R)-selectivity if the opposite enantiomer is required.

-

Catalyst Format

| Feature | Whole-Cell Biocatalyst | Purified Enzyme |

| Cofactor Regeneration | Internal (Metabolism of Glucose) | Requires G6PDH/FDH + NADP+ |

| Cost | Low | High |

| Mass Transfer | Limited by cell wall | Excellent |

| Downstream Processing | Requires cell lysis/extraction | Simple solvent extraction |

| Recommended For | Preparative Scale (>100 mg) | Kinetic Studies / Screening |

Protocol 1: Whole-Cell Biotransformation (Preparative Scale)

Target: 100 mg scale synthesis of (S)-phenyl propyl sulfoxide.

Materials

-

Organism: E. coli BL21(DE3) harboring pET28a-PAMO (or equivalent).

-

Media: TB (Terrific Broth) supplemented with 1% glycerol.

-

Substrate: Phenyl propyl sulfide (98% purity).

-

Solvent: n-Decane or Dioctyl phthalate (as organic reservoir).

-

Inducer: IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Step-by-Step Methodology

-

Inoculation & Growth:

-

Inoculate 50 mL TB media (with kanamycin 50 µg/mL) with 1% overnight culture.

-

Incubate at 37°C, 200 rpm until OD₆₀₀ reaches 0.6–0.8.

-

-

Induction:

-

Add IPTG (final conc. 0.1 mM). Note: Lower IPTG concentrations prevent inclusion body formation for PAMO.

-

Lower temperature to 25°C and incubate for 16–20 hours.

-

-

Harvest & Resuspension:

-

Centrifuge (4,000 x g, 15 min, 4°C).

-

Resuspend pellet in 10 mL of 50 mM Tris-HCl (pH 8.0) containing 1% (w/v) glucose (for cofactor regeneration).

-

-

The Biphasic Reaction Setup (Critical Step):

-

Phenyl propyl sulfide is toxic to cells at high concentrations (>5 mM).

-

Solution: Dissolve 100 mg of substrate in 2 mL of n-decane .

-

Add this organic phase to the 10 mL aqueous cell suspension.

-

Why? The decane acts as a "substrate reservoir," slowly feeding the sulfide to the aqueous phase while extracting the product (sulfoxide) as it forms, preventing product inhibition.

-

-

Biotransformation:

-

Incubate at 30°C with vigorous shaking (250 rpm) to emulsify the phases.

-

Timepoint: Check at 2h, 4h, and 24h.

-

-

Termination & Extraction:

-

Centrifuge to separate phases.

-

Extract the aqueous phase twice with ethyl acetate (10 mL).

-

Combine ethyl acetate with the decane layer.

-

Dry over MgSO₄ and evaporate solvent.

-

Protocol 2: Analytical & Kinetic Assay (Cell-Free)

Target: Determining Kcat/Km or screening mutants.

Reagent Setup

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Cofactor Mix: 100 µM NADPH, 5 mM Glucose-6-Phosphate, 2 U/mL G6P-Dehydrogenase.

-

Enzyme: 1.0 µM purified PAMO.

Procedure

-

Prepare a stock of phenyl propyl sulfide (100 mM) in DMSO .

-

In a quartz cuvette (or UV-transparent plate), mix Buffer, Cofactor Mix, and Enzyme.

-

Incubate for 2 mins at 25°C to equilibrate.

-

Initiate reaction by adding substrate (final conc.[1] 0.1 – 2.0 mM). Keep DMSO < 5% v/v.

-

Monitor: Decrease in absorbance at 340 nm (NADPH consumption).

-

Correction: You must run a "No Substrate" control to subtract the rate of uncoupling (NADPH oxidase activity).

-

Analytical Validation: Chiral HPLC

Quantifying ee is critical.[2] Phenyl propyl sulfoxide enantiomers are separated using polysaccharide-based chiral stationary phases.

Method Specifications

-

Column: Chiralpak OD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

-

Reasoning: The "OD" (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for alkyl-aryl sulfoxides.

-

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (targeting the phenyl ring).

-

Temperature: 25°C.

Expected Retention Times (Approximate)

-

Sulfone (Over-oxidation product): Elutes first (non-chiral).

-

(R)-Phenyl propyl sulfoxide: ~8.5 min.

-

(S)-Phenyl propyl sulfoxide: ~10.2 min.

-

Note: Standards must be run to confirm elution order as it varies by column batch.

Workflow Diagram

Figure 2: Integrated bioprocess workflow from culture to analysis.[3][4]

Expert Troubleshooting (The Scientist's Log)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Substrate mass transfer limitation. | Increase shaking speed (rpm) or add 5% DMSO to the aqueous phase to increase PPS solubility. |

| Low ee (Racemic product) | Spontaneous chemical oxidation. | Ensure the reaction is kept in the dark (sulfides are light sensitive) and remove any trace metals from buffer (use EDTA). |

| Sulfone Formation | Over-oxidation.[4] | Stop the reaction earlier. PAMO can oxidize sulfoxides to sulfones if the sulfide is depleted. |